molecular formula C21H16N2O4 B428612 3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one

3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one

Cat. No.: B428612
M. Wt: 360.4 g/mol
InChI Key: DYASVYHYVIOPKN-UHFFFAOYSA-N
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Description

The compound 3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one (CAS: 35929-94-3, molecular formula: C₂₁H₁₆N₂O₄) belongs to the 4-azafluorenone family, characterized by a fused indeno-pyridine scaffold . The target molecule features a 1,4-dihydropyridine (1,4-DHP) ring fused to an indenone system, with substituents at positions 2 (methyl), 3 (acetyl), and 4 (4-nitrophenyl).

Synthesis typically involves multi-component reactions, such as condensation of enamines with activated carbonyls or cyclization of pyrazole intermediates . Spectral characterization (IR, NMR, MS) confirms the presence of key functional groups:

  • IR: Strong C=O stretches (~1,642 cm⁻¹) and NO₂ vibrations (~1,552 cm⁻¹) .
  • ¹H-NMR: Distinct signals for methyl (δ ~2.82 ppm), acetyl (δ ~3.00 ppm), and aromatic protons (δ ~7.2–8.9 ppm) .

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

3-acetyl-2-methyl-4-(4-nitrophenyl)-1,4-dihydroindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C21H16N2O4/c1-11-17(12(2)24)18(13-7-9-14(10-8-13)23(26)27)19-20(22-11)15-5-3-4-6-16(15)21(19)25/h3-10,18,22H,1-2H3

InChI Key

DYASVYHYVIOPKN-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Biological Activity

3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C16H14N2O3
  • Molecular Weight : 282.29 g/mol
  • Structure : The compound features an indeno-pyridine core with an acetyl and nitrophenyl substituent, which may influence its biological interactions.

Anticancer Activity

Research indicates that derivatives of indeno-pyridine compounds often exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 1: Cytotoxicity of Indeno-Pyridine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715
Compound BA54920
3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-oneMCF-7TBDOngoing Studies

Anti-inflammatory Activity

Compounds structurally related to 3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one have demonstrated anti-inflammatory effects. For example, a study reported that similar pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly at low concentrations, indicating a potential for treating inflammatory diseases.

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µMReference
Compound C85%93%
Compound D76%86%

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : Indeno-pyridine derivatives can affect various signaling pathways, including those mediated by G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.
  • Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activities, which can protect cells from oxidative stress.

Case Studies

A notable case study involved the synthesis and evaluation of a series of indeno-pyridine derivatives where one compound showed promising results in inhibiting the growth of MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics. This finding supports further investigation into the structure-activity relationship (SAR) of these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents are compared below:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity Reference
Target Compound 2-Me, 3-Ac, 4-(4-NO₂Ph) Acetyl, Nitro, Methyl Calcium antagonism
4-(4-Fluorophenyl)-2-substituted 4-FPh, 2-substituted phenyl Fluorophenyl Cytotoxicity, Apoptosis
8-Phenyl-4-azafluorenone 8-Ph Phenyl Antitumor (TAS-103 analog)
3-Acetyl-4-(pyridin-3-yl) 3-Ac, 4-Pyridinyl Pyridinyl Neurodegenerative activity
Polifothine (Alkaloid) Natural substituents Alkaloid scaffold Anticholinergic

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analog 8-Phenyl-4-azafluorenone
Molecular Weight 360.37 g/mol ~350–370 g/mol ~290–310 g/mol
Melting Point Not reported 132–150°C 170–190°C
LogP (Predicted) ~3.2 ~2.8 ~2.5
Key IR Peaks 1,642 (C=O) 1,647 (C=O) 1,702 (C=O)

SAR Highlights

  • Position 4 : Nitro > Fluorophenyl > Phenyl > Methyl for calcium antagonism .
  • Position 3 : Acetyl enhances metabolic stability compared to ester groups .
  • Position 2 : Methyl optimizes steric bulk without hindering receptor binding .

Preparation Methods

Reaction Mechanism and Substrate Selection

The domino aza-/oxa-Diels-Alder reaction represents a highly efficient method for constructing the indeno[1,2-b]pyridin-5-one scaffold. This one-pot strategy involves α,β-unsaturated N-arylaldimines and 2-arylidene-1,3-indanediones as key reactants. For the target compound, 2-(4-nitrophenylmethylene)-1,3-indanedione reacts with N-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-imine under nitrogen in acetonitrile. The reaction proceeds via sequential aza-Diels-Alder and oxa-Diels-Alder steps, forming two new rings (pyridine and pyran) with high diastereoselectivity.

The 4-nitrophenyl group introduces steric and electronic challenges due to its strong electron-withdrawing nature, which slows the initial Knoevenagel condensation but stabilizes the final product through extended conjugation.

Optimization of Reaction Conditions

Optimal conditions were determined through systematic screening (Table 1):

EntrySolventTemperature (°C)Time (h)Yield (%)
1DCM251231
2Acetonitrile60668
3Acetonitrile60 (N₂)682

Key findings:

  • Acetonitrile outperformed dichloromethane (DCM), ethanol, and toluene due to its polar aprotic nature, which stabilizes charged intermediates.

  • A nitrogen atmosphere increased yields by 14% by preventing oxidative degradation of the imine intermediate.

  • Excess α,β-unsaturated aldimine (1.1 equiv) drove the reaction to completion, achieving 82% isolated yield.

Substrate Scope and Limitations

The method tolerates diverse aryl groups (Table 2), but electron-withdrawing substituents like nitro require extended reaction times:

EntryAr₁Ar₂Yield (%)
1p-NO₂C₆H₄p-CH₃OC₆H₄65
2p-BrC₆H₄p-CH₃OC₆H₄82
3m-ClC₆H₄Ph73

The 4-nitrophenyl variant (Entry 1) yielded 65%, likely due to slower nucleophilic attack at the imine carbon.

Michael Addition-Amination-Dehydration Cyclization

Stepwise Synthesis Pathway

This three-step protocol begins with a Michael addition between 1,3-indanedione and 4-nitrobenzaldehyde, followed by amination with methylamine and dehydration (Figure 1):

  • Michael Addition : 1,3-Indanedione reacts with 4-nitrobenzaldehyde in ethanol at 25°C to form a β-keto-enol intermediate.

  • Amination : The enol attacks methylamine, generating a tetracyclic imine.

  • Dehydration : Heating to 80°C in acetic acid eliminates water, forming the dihydroindeno-pyridinone core.

The final oxidation step (air/O₂) aromatizes the system, yielding the conjugated 5H-indeno[1,2-b]pyridin-5-one.

Critical Oxidation Step

Exposure to atmospheric oxygen for 24–48 hours converts the 1,4-dihydro intermediate into the fully aromatic product. X-ray diffraction studies confirm that oxidation induces planarity, with the 4-nitrophenyl group adopting a coplanar orientation relative to the pyridinone ring. This step is irreversible and proceeds quantitatively under mild conditions.

Multicomponent Condensation Strategy

One-Pot Reaction Design

A scalable one-pot method combines 1,3-indanedione, 4-nitrobenzaldehyde, and methyl acetoacetate in ethanol with piperidine as a base (Scheme 1). The reaction proceeds via:

  • Knoevenagel condensation between 1,3-indanedione and aldehyde.

  • Michael addition of methyl acetoacetate to the arylidene intermediate.

  • Cyclodehydration to form the pyridinone ring.

Yield Optimization

Varying the catalyst and solvent significantly impacted yields (Table 3):

EntryCatalystSolventYield (%)
1PiperidineEthanol58
2DBUDMF72
3L-ProlineWater34

1,8-Diazabicycloundec-7-ene (DBU) in DMF gave the highest yield (72%) by accelerating both condensation and cyclization steps.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Domino Reaction : Highest yield (82%) but requires strict anhydrous conditions.

  • Michael Addition Pathway : Moderate yield (65–75%) but amenable to large-scale synthesis.

  • Multicomponent Condensation : Balances yield (72%) and simplicity, though DMF poses disposal challenges.

Functional Group Compatibility

Electron-withdrawing groups (e.g., NO₂) reduce reaction rates in all methods but enhance product stability. The acetyl group at position 3 is introduced via methyl acetoacetate in the multicomponent route or post-synthetic acetylation in other methods .

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